Imidazole-4-methanol monopicrate

Description

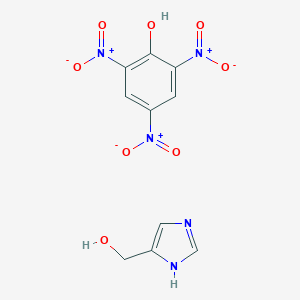

Structure

2D Structure

Properties

IUPAC Name |

1H-imidazol-5-ylmethanol;2,4,6-trinitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O7.C4H6N2O/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;7-2-4-1-5-3-6-4/h1-2,10H;1,3,7H,2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSHKBAUJMQICOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(NC=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0064204 | |

| Record name | Imidazole-4-methanol monopicrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6293-52-3 | |

| Record name | 1H-Imidazole-5-methanol, compd. with 2,4,6-trinitrophenol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6293-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole-5-methanol, compd. with 2,4,6-trinitrophenol (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006293523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole-4-methanol, monopicrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Imidazole-5-methanol, compd. with 2,4,6-trinitrophenol (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidazole-4-methanol monopicrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0064204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Imidazole-4-methanol monopicrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Imidazole 4 Methanol and Its Monopicrate

Synthetic Pathways to Imidazole-4-methanol (B184089)

The creation of Imidazole-4-methanol, also known as 4-(hydroxymethyl)imidazole, can be achieved through several distinct synthetic routes, each with its own advantages. google.comebi.ac.uknih.gov These pathways generally involve either building the imidazole (B134444) core with the hydroxymethyl precursor already incorporated or adding the functional group to a pre-formed imidazole ring.

The fundamental structure of the imidazole ring is often assembled through condensation reactions that bring together smaller molecular fragments. A classic approach is the Debus synthesis, which traditionally uses glyoxal, formaldehyde (B43269), and ammonia (B1221849) to form the imidazole core. pharmaguideline.com

Modern variations of this condensation strategy have been developed for improved yields and specificity. One notable method involves the reaction of dihydroxyacetone with formamidine (B1211174) acetate. Another pathway utilizes 1,3-dihydroxyacetone (B48652) and formaldehyde in the presence of cerium ammonium (B1175870) nitrate (B79036) and sodium ethoxide, which yields 4-hydroxymethylimidazole hydrochloride with high purity and yield. chemicalbook.com These multi-component reactions provide an efficient means to construct the substituted imidazole ring system in a single pot. rsc.orgnih.govmdpi.com

An alternative to building the ring from scratch involves the functionalization of a pre-existing imidazole core. A common strategy is the reduction of an imidazole-4-carboxylic acid or its ester derivative. This transformation specifically targets the carboxyl group to yield the desired primary alcohol.

Several reducing agents and conditions can be employed for this purpose:

Lithium aluminum hydride (LiAlH₄) : This powerful reducing agent is effective for converting imidazole-4-carboxylic acid esters to 4-(hydroxymethyl)imidazole, though it can be expensive for large-scale preparations. google.com

Alkali Metals in Liquid Ammonia : A more cost-effective method for larger scales involves the reduction of 4-imidazolecarboxylic acid esters using an alkali metal, such as sodium or calcium, dissolved in liquid ammonia. google.com

Electrochemical Reduction : 4-imidazolecarboxylic acid can be reduced to 4-(hydroxymethyl)imidazole via an electrolytic process. In this method, a solution of the carboxylic acid in dilute sulfuric acid is electrolyzed, leading to the formation of the alcohol. chemicalbook.com

Sodium Borohydride (B1222165) (NaBH₄) : Under milder conditions, C-2 aroyl substituted imidazole derivatives can be reduced using sodium borohydride in methanol (B129727) to yield the corresponding imidazolyl methanol derivatives. nih.gov

Table 1: Comparison of Synthetic Routes to Imidazole-4-methanol

| Starting Material(s) | Reagents/Conditions | Product | Reported Yield | Reference |

|---|---|---|---|---|

| 1,3-Dihydroxyacetone, Formaldehyde | Cerium ammonium nitrate, sodium ethoxide, acetonitrile/ethanol (B145695), 60°C | 4-Hydroxymethylimidazole hydrochloride | 87.5% | chemicalbook.com |

| 4-Imidazolecarboxylic acid | Electrolysis in 25% v/v sulfuric acid | 4-(Hydroxymethyl)imidazole | Not specified | chemicalbook.com |

| Imidazole-4-carboxylic acid esters | Alkali metal or calcium in liquid ammonia | 4-(Hydroxymethyl)imidazole | Not specified | google.com |

| C-2 aroyl substituted imidazole | NaBH₄ in methanol | C-2 aroyl substituted imidazolo methanol | Not specified | nih.gov |

Achieving regioselectivity—the control of where a functional group is placed on the molecule—is critical for synthesizing the correct isomer, in this case, substitution at the C-4 position. The tautomeric nature of the imidazole ring means that the 4- and 5-positions can be chemically equivalent, leading to potential mixtures of products. mdpi.com

To overcome this, specific synthetic strategies are employed. For instance, a short and efficient synthesis of 1,4-disubstituted imidazoles has been developed that provides products with complete regioselectivity. rsc.org This method involves a double aminomethylenation of a glycine (B1666218) derivative, followed by a transamination/cyclization cascade. rsc.org Other advanced methods use directing groups to guide the reaction to the desired position. For example, the presence of a 2-hydroxyaryl group on the imidazole nitrogen has been shown to control the regioselectivity of subsequent reactions, favoring the formation of specific isomers through a self-catalyzed hydrogen atom shift. nih.gov Such techniques are essential for producing Imidazole-4-methanol without contamination from other isomers.

Preparation and Research Utility of Imidazole-4-methanol Monopicrate

While the synthesis of Imidazole-4-methanol is the primary goal, isolating the pure compound from the reaction mixture can be challenging. The formation of a picrate (B76445) salt is a well-established method to address this issue.

Imidazole-4-methanol is often isolated and purified on a research scale by converting it into its monopicrate salt. acs.org This is achieved by reacting the crude alcohol with picric acid in a suitable solvent, such as water. The resulting this compound is a stable, crystalline solid that precipitates from the solution. chemicalbook.comacs.org

This crystalline nature allows for easy separation from soluble impurities by filtration. Further purification can be achieved by recrystallization. The sharp melting point of the picrate serves as a reliable indicator of the compound's purity. acs.org Once the pure picrate salt is obtained, the free base, Imidazole-4-methanol, can be regenerated for use in subsequent synthetic steps.

Table 2: Characterization Data for this compound

| Property | Value | Reference |

|---|---|---|

| Melting Point (recrystallized) | 203-203.5°C (dec.) | chemicalbook.comacs.org |

| Yield (crude picrate) | 61-64% | acs.org |

| Appearance | Crystalline solid | chemicalbook.comacs.org |

The strategic utility of this compound lies in its role as a key purification intermediate. The formation of the picrate salt is not typically a final step but rather a crucial detour that enables the isolation of highly pure Imidazole-4-methanol. chemicalbook.comacs.org This purity is essential because Imidazole-4-methanol is itself a valuable building block for the synthesis of more complex and biologically significant molecules, such as histidine, histamine (B1213489), and various pharmaceutical agents like H₂-receptor antagonists. google.comacs.org By providing a reliable method for purification and characterization, the monopicrate salt facilitates the synthesis of these important derivatives.

Advanced Structural Elucidation of Imidazole 4 Methanol Systems

Single-Crystal X-ray Diffraction Analysis

Crystallographic Data and Unit Cell Parameter Determination

Specific crystallographic data and unit cell parameters for Imidazole-4-methanol (B184089) monopicrate have not been reported in the searched literature. For the parent compound, (1H-Imidazol-4-yl)methanol, single-crystal X-ray diffraction studies have revealed a monoclinic crystal system. nih.gov The formation of the monopicrate salt, with the chemical formula C₁₀H₉N₅O₈ and a molecular weight of 327.21 g/mol , would introduce the bulky and electron-rich picrate (B76445) anion, which would significantly alter the crystal packing and, consequently, the unit cell parameters. vulcanchem.com

Table 1: General and Inferred Crystallographic Properties

| Property | Imidazole-4-methanol | Imidazole-4-methanol Monopicrate (Inferred) |

| Molecular Formula | C₄H₆N₂O | C₁₀H₉N₅O₈ |

| Molecular Weight | 98.11 g/mol | 327.21 g/mol |

| Crystal System | Monoclinic | To be determined |

| Space Group | P2₁/n | To be determined |

| Unit Cell Dimensions | a = 13.9180(9) Å, b = 7.1980(5) Å, c = 11.6509(12) Å, β = 125.249(1)° | To be determined |

Note: Data for Imidazole-4-methanol is provided for comparative context. nih.gov The properties for the monopicrate are inferred based on its composition.

Intermolecular Hydrogen Bonding Networks and Architectures

In the crystalline structure of Imidazole-4-methanol, extensive hydrogen bonding is a dominant feature, creating a two-dimensional network. nih.gov These interactions occur between the hydroxyl group and the nitrogen atoms of the imidazole (B134444) ring. nih.gov

Upon formation of the monopicrate salt, the hydrogen bonding network is expected to become significantly more complex. The picrate anion introduces multiple nitro groups and a phenolic hydroxyl group, all capable of participating in hydrogen bonding. The protonated imidazole ring of the cation would act as a strong hydrogen bond donor. It is anticipated that strong hydrogen bonds would form between the N-H of the imidazolium (B1220033) cation and the oxygen atoms of the nitro groups and the phenolate (B1203915) oxygen of the picrate anion. The hydroxyl group of the imidazole-4-methanol cation could also participate in hydrogen bonding, either with the picrate anion or with other cations.

Analysis of Tautomeric Forms in Crystalline Structures

Imidazole and its derivatives can exist in different tautomeric forms. For Imidazole-4-methanol, the 4-substituted and 5-substituted tautomers are possible. In the solid state of the parent compound, one tautomeric form is typically favored and stabilized by the crystal packing and hydrogen bonding network. With the formation of the monopicrate salt, the protonation of the imidazole ring at a specific nitrogen atom would lock the molecule into a single cationic form, eliminating the possibility of neutral tautomerism within the crystal lattice.

Spectroscopic Characterization Techniques

Spectroscopic techniques are essential for the structural elucidation of compounds in both solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopic Assignments (e.g., ¹H NMR, ¹³C NMR)

Detailed ¹H and ¹³C NMR spectroscopic data specifically for this compound are not available in the reviewed literature. However, we can predict the expected shifts based on the spectra of the parent compound and the effects of protonation and the presence of the picrate anion.

In the ¹H NMR spectrum, the protonation of the imidazole ring to form the imidazolium cation would lead to a significant downfield shift of the ring protons (H-2, H-5) compared to the neutral Imidazole-4-methanol. The protons of the picrate anion would also be observable in the aromatic region.

For the ¹³C NMR spectrum, a similar downfield shift would be expected for the carbon atoms of the imidazolium ring upon protonation. The chemical shifts of the picrate anion's carbons would also be present.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H | ||

| Imidazolium Ring Protons | > 7.5 | Downfield shift due to protonation |

| -CH₂- | ~ 4.7 | Similar to parent compound, may be slightly shifted |

| Picrate Ring Protons | ~ 8.5 - 9.0 | Characteristic region for picrate anion |

| ¹³C | ||

| Imidazolium Ring Carbons | > 120 | Downfield shift due to protonation |

| -CH₂- | ~ 55 | Similar to parent compound |

| Picrate Ring Carbons | ~ 120 - 160 | Characteristic region for picrate anion |

Note: These are predicted values and require experimental verification.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a profound insight into the functional groups present in a molecule and the nature of the chemical bonds. For this compound, these methods are crucial for identifying the characteristic vibrations of the imidazole ring, the methanol (B129727) substituent, and the picrate counter-ion, as well as the shifts induced by the proton transfer and ionic interactions inherent in the salt's structure.

In the formation of the monopicrate salt, the acidic proton from the phenolic hydroxyl group of picric acid is transferred to one of the nitrogen atoms of the imidazole ring. This results in the formation of an imidazolium cation and a picrate anion. This protonation event, along with the consequent ionic and hydrogen bonding interactions, significantly influences the vibrational spectrum compared to the neutral parent molecules.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit a complex pattern of absorption bands, with contributions from both the imidazolium and picrate ions. Key diagnostic regions include the high-frequency region of N-H and O-H stretching, the mid-frequency region of double bond and aromatic ring stretching, and the fingerprint region where various bending and stretching vibrations occur.

A theoretical study of the vibrational spectra of imidazole and its different forms provides a basis for assigning the observed bands. capes.gov.br The IR spectra of imidazole and the imidazolium ion show distinct differences, particularly in the N-H stretching region. capes.gov.brnih.gov The formation of the imidazolium cation in the salt leads to the appearance of a broad and strong N-H stretching band, typically in the range of 3200-2500 cm⁻¹, which is characteristic of hydrogen-bonded N-H groups in a cationic environment. nih.gov

The picrate anion also has a series of characteristic vibrations. The asymmetric and symmetric stretching vibrations of the nitro groups (NO₂) are particularly prominent, typically appearing in the regions of 1560-1520 cm⁻¹ and 1350-1320 cm⁻¹, respectively. The phenolic C-O stretching vibration is also a key marker.

Raman Spectroscopy:

Raman spectroscopy offers complementary information to IR spectroscopy. Due to different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For instance, the symmetric vibrations of the nitro groups and the breathing modes of the aromatic rings are often strong in the Raman spectrum. Preresonance Raman spectra of imidazole and the imidazolium ion have been studied, providing a detailed assignment of their normal modes. capes.gov.br

The table below summarizes the expected characteristic vibrational frequencies for this compound, based on data for the parent molecules and related picrate salts.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Assignment | Notes |

| N-H Stretch | 3200-2500 (broad) | Imidazolium N-H stretch | Broad due to strong hydrogen bonding. |

| O-H Stretch | ~3400 | Methanol -OH stretch | May be broad and shifted due to hydrogen bonding. |

| C-H Stretch (aromatic) | 3150-3000 | Imidazole and Picrate ring C-H stretch | |

| C-H Stretch (aliphatic) | 2950-2850 | Methanol -CH₂ stretch | |

| C=N / C=C Stretch | 1640-1580 | Imidazole ring stretching | |

| Asymmetric NO₂ Stretch | 1560-1520 | Picrate NO₂ stretch | Strong and characteristic of the picrate anion. |

| Symmetric NO₂ Stretch | 1350-1320 | Picrate NO₂ stretch | Strong and characteristic of the picrate anion. |

| C-O Stretch | ~1270 | Picrate phenolic C-O stretch | |

| C-O Stretch | ~1050 | Methanol C-O stretch |

This table is a representation of expected values based on literature for similar compounds and may not reflect exact experimental values.

Mass Spectrometric Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its ions. For an ionic compound like this compound, techniques such as Electrospray Ionization (ESI) are typically employed, which can transfer the pre-existing ions from solution into the gas phase for analysis.

The mass spectrum of this compound would be expected to show peaks corresponding to the imidazolium cation and the picrate anion. In positive ion mode ESI-MS, the primary ion observed would be the protonated Imidazole-4-methanol, [C₄H₇N₂O]⁺, with a mass-to-charge ratio (m/z) of 99.11. In negative ion mode, the picrate anion, [C₆H₂N₃O₇]⁻, would be detected at an m/z of 228.00.

Fragmentation of the Imidazolium Cation:

The fragmentation of the Imidazole-4-methanol cation ([M+H]⁺) can provide valuable structural information. The fragmentation pathways are influenced by the site of protonation and the stability of the resulting fragment ions. The NIST WebBook provides mass spectral data for 1H-Imidazole, which can serve as a reference for the fragmentation of the imidazole core. nist.govnist.gov For Imidazole-4-methanol, the presence of the hydroxymethyl group introduces additional fragmentation routes.

Common fragmentation pathways for the [C₄H₇N₂O]⁺ ion would likely involve the loss of small neutral molecules. The loss of a water molecule (H₂O, 18 Da) from the hydroxymethyl group is a common fragmentation for alcohols. Another likely fragmentation is the loss of formaldehyde (B43269) (CH₂O, 30 Da) from the hydroxymethyl group. The cleavage of the C-C bond between the imidazole ring and the methanol group can also occur.

Fragmentation of the Picrate Anion:

The picrate anion is generally stable, but under certain MS conditions, it can also fragment. Common fragmentation pathways for the picrate anion involve the loss of nitro groups (NO₂) or nitric oxide (NO).

The following table outlines the plausible mass spectrometric fragments for this compound.

| m/z (Positive Mode) | Proposed Fragment Ion | Neutral Loss |

| 99.11 | [C₄H₇N₂O]⁺ | - |

| 81.07 | [C₄H₅N₂]⁺ | H₂O |

| 69.04 | [C₃H₃N₂]⁺ | CH₂O |

| m/z (Negative Mode) | Proposed Fragment Ion | Neutral Loss |

| 228.00 | [C₆H₂N₃O₇]⁻ | - |

| 198.00 | [C₆H₂N₂O₅]⁻ | NO |

| 182.00 | [C₆H₂N₂O₄]⁻ | NO₂ |

This table represents plausible fragmentation patterns and the m/z values are theoretical.

The synthesis and spectral analysis of various imidazole derivatives have been reported, providing a comparative basis for the interpretation of the data for this compound. nih.gov The use of imidazole derivatives as charge-reducing reagents in native mass spectrometry highlights the interest in their gas-phase behavior. nih.gov

Theoretical and Computational Investigations of Imidazole 4 Methanol Chemistry

Quantum Chemical Calculation Approaches

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecules at the electronic level. For imidazole-4-methanol (B184089) monopicrate, these methods can elucidate the fundamental characteristics that govern its behavior.

Density Functional Theory (DFT) has become a widely used method for investigating the electronic structure of molecular systems due to its balance of accuracy and computational cost. acs.orgtandfonline.com For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are employed to determine optimized molecular geometries, bond parameters, and vibrational frequencies. tandfonline.combohrium.com The calculated geometric parameters from DFT often show good agreement with experimental data obtained from single-crystal X-ray diffraction. tandfonline.com

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's stability and chemical reactivity. tandfonline.com A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to calculate various global reactivity descriptors and predict non-linear optical (NLO) properties. tandfonline.combohrium.com In some studies on imidazole derivatives, DFT calculations of electronic properties like HOMO-LUMO gaps have been used to predict potential biological activities.

Conformational analysis investigates the different spatial arrangements of atoms in a molecule and their relative energies. Ab initio and semi-empirical methods are two primary computational approaches used for this purpose. libretexts.org

Ab initio methods are derived directly from theoretical principles without the inclusion of experimental parameters. libretexts.org Techniques like the complete active space self-consistent field (CASSCF) method have been used to explore the potential energy surfaces and decomposition mechanisms of related nitroimidazole compounds. nih.gov While computationally intensive, ab initio methods are crucial for systems where new types of bonding or unusual electronic states are involved. libretexts.org

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations. libretexts.orgyoutube.com This makes them computationally faster and suitable for larger molecules, though their accuracy is dependent on the system being similar to those used for parameterization. youtube.com Methods such as AM1 and PM3 are used to perform initial conformational searches, like potential energy scans around rotatable bonds, to identify low-energy conformers. nih.govnih.gov For imidazole-4-methanol monopicrate, these methods can efficiently map out the conformational landscape, providing insights into the most stable arrangements of the hydroxymethyl group relative to the imidazole ring.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding and predicting the reactive behavior of molecules. tandfonline.comchemrxiv.org The MEP is plotted onto the electron density surface of a molecule, using a color scale to represent different potential values. researchgate.net Typically, red indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue indicates regions of positive potential, which are prone to nucleophilic attack. researchgate.netresearchgate.net

For imidazole derivatives, MEP analysis helps to identify the most reactive sites for intermolecular interactions. tandfonline.com In oxidovanadium(IV)-based imidazole complexes, for instance, MEP maps have shown the distribution of electronic density and highlighted potential sites for electrophilic attack. mdpi.com In the context of imidazole-4-methanol, the MEP map would likely show negative potential around the unprotonated nitrogen atom of the imidazole ring and the oxygen atom of the hydroxymethyl group, identifying them as key sites for hydrogen bonding and other electrophilic interactions. nih.govnih.gov

Molecular Modeling and Dynamics Simulations

Beyond static electronic properties, molecular modeling and dynamics simulations provide a dynamic picture of molecular behavior, including reaction processes and transport phenomena.

The potential energy surface (PES) is a conceptual and mathematical representation of a molecule's energy as a function of its geometry. Exploring the PES allows for the identification of stable isomers, transition states, and the minimum energy pathways for chemical reactions. For instance, calculations on the PES of nitroimidazole systems have revealed that conical intersections play a crucial role in their decomposition mechanisms, leading to products like nitric oxide (NO). nih.gov Similarly, studies on methanol (B129727) clusters have used random walks on the PES to identify numerous stable conformations. nih.gov

For this compound, theoretical exploration of its PES could elucidate potential thermal decomposition pathways or isomerization reactions. By mapping the energy landscape, researchers can predict the most likely reaction coordinates and the energy barriers associated with them, providing a deeper understanding of the compound's stability and reactivity.

Imidazole is known for its ability to facilitate proton transport, a key process in many biological systems and technological applications like fuel cells. acs.orgrsc.org Computational studies, particularly those using ab initio molecular dynamics and DFT, have been instrumental in elucidating the mechanisms of proton transport along chains of imidazole molecules. acs.orgbohrium.com

These studies show that proton transport in imidazole occurs predominantly via a structural diffusion mechanism, similar to the Grotthuss mechanism in water. acs.orgbohrium.com An excess proton can hop along a hydrogen-bonded chain of imidazole molecules. acs.org The propagation of this proton involves low energy barriers, typically less than 1 kcal/mol. acs.org

A critical and often rate-determining step in continuous proton conduction is the subsequent reorientation of the imidazole molecules to accept the next proton. acs.org This reorientation involves breaking and reforming hydrogen bonds, and the rotational energy barriers are significantly higher than the proton transport barriers. acs.org For example, the calculated rotational energy barriers for chains of two, three, and four imidazole molecules are 8.0, 17.1, and 20.0 kcal/mol, respectively. acs.org This indicates that the reorganization of the hydrogen-bond network is the main bottleneck for long-range proton transport. bohrium.com First-principles molecular dynamics simulations have revealed that proton transport in liquid imidazole occurs over three distinct time scales, associated with proton rattling, hopping along a chain, and the reformation of the hydrogen-bonded chain. bohrium.com

Interactive Data Tables

Table 1: Calculated Rotational Energy Barriers in Imidazole Chains

This table summarizes the energy barriers required for the reorientation of imidazole molecules in a chain, which is the rate-determining step for proton conduction. Data sourced from DFT calculations. acs.org

| Number of Imidazole Molecules in Chain | Rotational Energy Barrier (kcal/mol) |

| 2 | 8.0 |

| 3 | 17.1 |

| 4 | 20.0 |

Table 2: Timescales of Proton Transport Processes in Liquid Imidazole

This table outlines the different timescales associated with the elementary steps of proton transport in liquid imidazole, as determined by ab initio molecular dynamics simulations. bohrium.comarxiv.org

| Process | Associated Timescale | Description |

| Proton Rattling | Shortest timescale | Localized vibrations of the excess proton. |

| Proton Hopping | Intermediate timescale (e.g., 3.78 ps) | Transfer of the proton along a pre-existing hydrogen-bonded chain. |

| Chain Reformation | Longest timescale | Reorganization of the imidazole molecules to form new proton-conducting pathways. |

Prediction and Validation of Spectroscopic Data

The formation of this compound involves the protonation of the imidazole ring of imidazole-4-methanol by picric acid. This acid-base reaction results in the formation of an imidazolium (B1220033) cation and a picrate (B76445) anion, which are held together by electrostatic forces. The spectroscopic properties of the resulting salt are therefore a composite of the individual characteristics of these two ions, influenced by their interaction in the solid state.

The theoretical calculation of NMR chemical shifts is a cornerstone in the structural elucidation of novel compounds. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, often employed within the framework of DFT, are highly effective in predicting the ¹H and ¹³C NMR spectra of organic molecules. aip.orgrsc.org The chemical shifts are sensitive to the electronic environment of each nucleus, which is significantly altered by protonation and intermolecular interactions.

Upon the formation of this compound, the nitrogen atom of the imidazole ring is protonated, leading to the formation of an imidazolium cation. This protonation induces substantial changes in the electronic distribution within the ring, which in turn affects the NMR chemical shifts. Studies on the protonation of imidazoles have shown that the ¹H and ¹³C nuclei in the heterocyclic ring experience significant deshielding. rsc.org The protons attached to the ring carbons, as well as the ring carbons themselves, are expected to shift downfield in the NMR spectrum. The magnitude of this shift is influenced by the delocalization of the positive charge across the imidazolium ring.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for the Imidazole-4-methanol cation within the monopicrate salt. These predictions are based on DFT calculations reported for similar imidazolium systems and take into account the expected deshielding effects upon protonation.

Predicted ¹H NMR Chemical Shifts for Imidazole-4-methanol Cation

| Atom | Predicted Chemical Shift (ppm) |

| H (on N1) | 12.0 - 13.5 |

| H (on N3) | 12.0 - 13.5 |

| H (on C2) | 8.5 - 9.5 |

| H (on C5) | 7.5 - 8.5 |

| H (on CH₂) | 4.5 - 5.0 |

| H (on OH) | 5.0 - 6.0 |

Note: The chemical shifts are predicted ranges and can be influenced by solvent and concentration.

Predicted ¹³C NMR Chemical Shifts for Imidazole-4-methanol Cation

| Atom | Predicted Chemical Shift (ppm) |

| C2 | 140 - 145 |

| C4 | 135 - 140 |

| C5 | 120 - 125 |

| CH₂ | 55 - 60 |

Note: The chemical shifts are predicted ranges and can be influenced by solvent and concentration.

Computational methods, particularly DFT, are also employed to derive the vibrational frequencies of molecules, which correspond to the peaks observed in Infrared (IR) and Raman spectra. uzhnu.edu.uaresearchgate.net These calculations provide a detailed understanding of the vibrational modes of the molecule, including stretching, bending, and torsional motions.

The vibrational spectrum of this compound is a superposition of the vibrational modes of the imidazolium cation and the picrate anion. The protonation of the imidazole ring leads to significant changes in its vibrational spectrum. New bands corresponding to the N-H stretching and bending vibrations appear, and the vibrational modes of the imidazole ring are shifted to higher frequencies due to the increased bond strengths and rigidity of the protonated ring. uzhnu.edu.ua

For the picrate anion, the characteristic vibrational modes include the symmetric and asymmetric stretching of the nitro groups (NO₂), as well as the phenolic C-O stretching. derpharmachemica.comnih.gov The positions of these bands can provide information about the electronic environment and the nature of the interaction with the cation.

The following table presents the predicted key vibrational frequencies for this compound, based on computational studies of similar imidazolium and picrate compounds.

Predicted Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectrum |

| O-H Stretch (Methanol) | 3300 - 3500 | IR |

| N-H Stretch (Imidazolium) | 3100 - 3250 | IR |

| C-H Stretch (Aromatic) | 3000 - 3100 | IR/Raman |

| C-H Stretch (Aliphatic) | 2850 - 3000 | IR/Raman |

| C=N Stretch (Imidazolium Ring) | 1600 - 1650 | IR/Raman |

| C=C Stretch (Imidazolium Ring) | 1550 - 1600 | IR/Raman |

| NO₂ Asymmetric Stretch (Picrate) | 1520 - 1560 | IR/Raman |

| NO₂ Symmetric Stretch (Picrate) | 1340 - 1370 | IR/Raman |

| C-O Stretch (Phenolic) | 1250 - 1300 | IR |

| Imidazole Ring Bending | 800 - 900 | IR/Raman |

Note: These are predicted frequency ranges. The exact values can be influenced by the crystalline environment and intermolecular interactions.

Coordination Chemistry of Imidazole 4 Methanol

Imidazole-4-methanol (B184089) as a Ligand in Metal Complexation

Imidazole-4-methanol, a derivative of the heterocyclic compound imidazole (B134444), has garnered significant interest in coordination chemistry. Its unique structure, featuring both a nitrogen-containing aromatic ring and a hydroxymethyl functional group, allows for diverse coordination behaviors and the formation of a wide array of metal complexes.

Identification of Metal Binding Sites and Coordination Modes

Imidazole-4-methanol possesses multiple potential donor atoms, primarily the two nitrogen atoms of the imidazole ring and the oxygen atom of the hydroxymethyl group. The specific binding sites and coordination modes are influenced by several factors, including the metal ion's nature and the reaction conditions, particularly pH.

The imidazole ring contains two nitrogen atoms: a pyridinic (or imine) nitrogen (-N=) and a pyrrolic nitrogen (-NH-). The imine nitrogen, with its available lone pair of electrons, is the primary site for metal coordination. wikipedia.org It acts as a pure sigma-donor ligand. wikipedia.org The acidity of the N-H proton (pKa of the conjugate acid is ~7) means that under certain conditions, this proton can be lost, allowing the resulting imidazolate anion to act as a bridging ligand between two metal centers. wikipedia.orgwikipedia.org

The hydroxymethyl group (-CH2OH) introduces an additional coordination site through its oxygen atom. ajol.info This allows imidazole-4-methanol to function as a bidentate ligand, chelating to a metal center through both the imine nitrogen and the hydroxyl oxygen. ajol.info This chelation forms a stable ring structure, enhancing the complex's stability. The coordination can occur via the unprotonated imidazole nitrogen and the hydroxyl oxygen, or through hydrogen bonding interactions involving the hydroxyl hydrogen and the imidazole N-H group. nih.gov The pH-dependent protonation states of both the imidazole ring and the hydroxyl group are critical in determining the dominant coordination mode.

Synthesis of Imidazole-4-methanol Containing Metal Complexes

The synthesis of metal complexes incorporating imidazole-4-methanol typically involves the direct reaction of the ligand with a suitable metal salt in a polar solvent. ajol.infocore.ac.uk Common synthetic strategies employ divalent transition metal salts such as chlorides or perchlorates of copper(II), zinc(II), cobalt(II), and nickel(II). ajol.infocore.ac.uk

A general synthetic procedure involves dissolving imidazole-4-methanol and the metal salt in a solvent like ethanol (B145695) or methanol (B129727). ajol.inforsc.org The mixture is often heated under reflux for several hours to facilitate the complexation reaction. ajol.infocore.ac.uk Upon cooling, the resulting metal complex often precipitates from the solution and can be isolated by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or solvent mixture. core.ac.uk For instance, copper(II) and zinc(II) complexes have been successfully synthesized by reacting metal perchlorate (B79767) salts with N-hydroxyimidazole ligands (structurally related to imidazole-4-methanol) in a 1:2 metal-to-ligand molar ratio in an alcohol medium. core.ac.uk Another route to obtain the ligand itself is through the electrolytic reduction of 4-imidazolecarboxylic acid. chemicalbook.com

Structural Characterization of Coordination Compounds (e.g., X-ray, FT-IR)

A combination of spectroscopic and diffraction techniques is essential for the unambiguous structural elucidation of imidazole-4-methanol metal complexes.

Fourier-Transform Infrared (FT-IR) Spectroscopy is used to identify the functional groups present in the ligand and to confirm its coordination to the metal ion. Key vibrational bands for imidazole-4-methanol include the O-H stretching vibration (typically in the 3200–3600 cm⁻¹ region) and the C=N and C-N stretching vibrations of the imidazole ring (around 1600 cm⁻¹). A shift in the position and/or intensity of these bands upon complexation provides strong evidence of coordination. For example, a shift in the O-H band can indicate the involvement of the hydroxyl group in binding to the metal.

Other Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and elemental analysis are also employed to further characterize the complexes and confirm their composition and purity. ajol.info

| Technique | Information Obtained | Typical Observations for Imidazole-4-methanol Complexes |

| X-ray Crystallography | 3D structure, bond lengths/angles, coordination geometry, crystal packing. | Confirms chelation via N and O atoms; reveals octahedral or square planar geometries; shows hydrogen-bonded networks. ajol.infocore.ac.uk |

| FT-IR Spectroscopy | Functional groups, confirmation of coordination. | Shifts in O-H and C-N stretching frequencies upon complexation. |

| Elemental Analysis | Elemental composition, confirmation of stoichiometry. | Determines the metal-to-ligand ratio in the complex. ajol.info |

| UV-Vis Spectroscopy | Electronic transitions, coordination environment. | Provides information on the d-d transitions of the metal ion, indicating its coordination geometry. ajol.info |

Integration of Imidazole-4-methanol Derived Ligands in Metal-Organic Frameworks (MOFs)

The principles of coordination chemistry that govern the formation of simple metal complexes with imidazole-4-methanol also extend to the construction of infinite, crystalline, porous materials known as Metal-Organic Frameworks (MOFs). Imidazole and its derivatives are highly valued as organic linkers in MOF synthesis due to their rigid structure and potent N-donor capabilities. researchgate.net

Design Principles for Imidazole-based MOF Architectures

The rational design and synthesis of MOFs rely on a deep understanding of the interplay between the inorganic building units (metal ions or clusters) and the organic linkers. For imidazole-based MOFs, several key principles guide the construction of desired architectures.

Ligand Functionality: The presence of at least two coordinating sites on the ligand is fundamental for forming an extended network. Imidazole derivatives can act as linkers connecting metal centers. The ability of the imidazole ring to act as both a hydrogen bond donor and acceptor, along with its potential for π-π stacking interactions, provides additional control over the supramolecular assembly of the framework. researchgate.net

Metal Coordination Geometry: The preferred coordination number and geometry of the metal ion (e.g., tetrahedral, square planar, octahedral) dictate the number of linkers that can connect to it, thus defining the nodes of the network. nih.gov

Reaction Conditions: Factors such as solvent, temperature, pH, and the presence of modulating agents can significantly influence the kinetics and thermodynamics of MOF formation, often leading to different crystalline phases or topologies from the same set of precursors. rsc.orgnih.gov Solvothermal synthesis, where the reaction is carried out in a sealed vessel at elevated temperatures, is a common method for preparing crystalline MOFs. rsc.org

Mixed-Ligand Strategy: Employing a secondary ligand, such as a dicarboxylate, in addition to the imidazole-based linker can lead to the formation of more complex and novel architectures with unique properties that are not accessible with a single linker type. nih.gov This approach increases the structural diversity of the resulting frameworks.

Topological Classification of Coordination Polymers

The structure of a coordination polymer or MOF can be simplified and classified by representing the metal clusters as nodes and the organic linkers as connectors. This topological approach provides a powerful tool for understanding and categorizing the often-complex architectures of these materials. Imidazole-based ligands have been instrumental in constructing MOFs with a wide range of topologies.

For example, coordination polymers built from mixed imidazole and carboxylate ligands have been shown to form:

2D (4,4) sql nets: Two-dimensional layers with a square grid topology. nih.gov

3D CdSO₄ nets: A three-dimensional framework based on the cadmium sulfate (B86663) topology, which is a binodal 4-connected net. nih.gov

More complex, mixed-valence copper(I,II) imidazolate frameworks have exhibited unprecedented topologies, such as a uninodal 4-connected 4.8⁵ net . rsc.org The use of different bis(imidazole) linkers has also yielded intricate structures, including 3-fold interpenetrating 3D networks with fsc and 3,4T1 topologies. rsc.org

| Topology | Description | Example System |

| sql | 2D square lattice | [Co(L)(mpa)]·H₂O (L = 1,4-di(1H-imidazol-4-yl)benzene) nih.gov |

| CdSO₄ | 3D binodal 4-connected net | [Cu(L)(mpa)]·3H₂O (L = 1,4-di(1H-imidazol-4-yl)benzene) nih.gov |

| 4.8⁵ | 3D uninodal 4-connected net | Mixed-valence Cu(I,II) imidazolate polymer rsc.org |

| fsc-3,4-C2/c | 3D 3-fold interpenetrated net | [Cd(pta)(1,4-bidb)₀.₅]·2H₂O rsc.org |

This topological diversity highlights the versatility of imidazole-based ligands in crystal engineering, enabling the targeted synthesis of materials with specific network architectures and, consequently, tailored properties for various applications.

Supramolecular Chemistry and Self Assembly of Imidazole 4 Methanol Systems

Directed Self-Assembly through Non-Covalent Interactions

The spontaneous organization of Imidazole-4-methanol (B184089) monopicrate into a stable, crystalline lattice is driven by a synergistic interplay of various non-covalent forces. In this ionic compound, the proton from the highly acidic picric acid transfers to the basic nitrogen of the imidazole (B134444) ring, creating a 4-(hydroxymethyl)imidazolium cation and a picrate (B76445) anion. The subsequent arrangement of these ions is meticulously orchestrated by hydrogen bonds, π-stacking, and electrostatic attractions, which collectively minimize the system's energy and define the macroscopic structure.

Hydrogen bonding is a primary directional force in the supramolecular assembly of imidazole-4-methanol systems. The imidazole-4-methanol cation possesses multiple sites capable of engaging in these interactions: the acidic N-H protons on the imidazole ring and the proton of the hydroxymethyl group act as hydrogen bond donors, while the sp²-hybridized nitrogen atom (in an unprotonated state) and the oxygen of the hydroxymethyl group can act as acceptors. nih.govmdpi.com

In the crystal structure of pure (1H-Imidazol-4-yl)methanol, two principal hydrogen-bonding interactions are observed. The first occurs between the unprotonated imidazole nitrogen of one molecule and the hydroxyl hydrogen of another. The second involves the hydroxyl oxygen of one molecule and the imidazole N-H group of a neighbor. nih.gov These interactions link the molecules into a two-dimensional network. nih.gov

In the case of Imidazole-4-methanol monopicrate, the landscape of hydrogen bonding becomes more complex and robust. The protonated imidazolium (B1220033) cation primarily uses its N-H groups as strong hydrogen bond donors to the oxygen atoms of the picrate anion, specifically the phenolate (B1203915) oxygen and the oxygens of the nitro groups. nih.goviucr.org Furthermore, the cation's hydroxymethyl group can participate by donating its hydrogen to a picrate oxygen (O-H···O). These N-H···O and O-H···O bonds are the principal interactions that stitch the cations and anions together, often forming extensive three-dimensional networks. nih.gov Studies on related imidazole-picrate salts have shown that these hydrogen bonds are highly directional and create well-defined structural motifs. iucr.orgresearchgate.net

| Interaction Type | Donor (D) | Acceptor (A) | Typical D···A Distance (Å) | Reference(s) |

| Imidazole-Hydroxyl | Imidazole N-H | Hydroxyl O | ~1.921 | nih.gov |

| Hydroxyl-Imidazole | Hydroxyl O-H | Imidazole N | ~1.985 | nih.gov |

| Imidazolium-Picrate (N-H···O) | Imidazolium N-H | Picrate O (Nitro/Phenolate) | 2.666 - 2.714 | nih.govresearchgate.net |

| Water-Picrate (O-H···O) | Water O-H | Picrate O | ~2.801 | researchgate.net |

| Imidazolium-Imidazolium (N-H···N) | Imidazolium N-H | Imidazole N | ~2.666 | researchgate.net |

This table presents data from closely related imidazole and imidazole-picrate structures to illustrate typical hydrogen bond geometries.

Beyond hydrogen bonding, the assembly of this compound is significantly influenced by electrostatic forces and π-stacking. The fundamental driving force for the formation of the salt is the strong electrostatic attraction between the positively charged 4-(hydroxymethyl)imidazolium cation and the negatively charged picrate anion. nih.gov

This ionic attraction is complemented by π-π stacking interactions, which are crucial for the dense packing of the aromatic rings. nih.gov The imidazole ring is electron-rich, while the picrate ring, with its three electron-withdrawing nitro groups, is severely electron-deficient. This electronic disparity facilitates strong donor-acceptor type π-stacking between the imidazolium cation and the picrate anion. researchgate.net These interactions involve the face-to-face overlap of the aromatic systems and are a recurring motif in the crystal structures of imidazolium picrate salts. nih.goviucr.orgresearchgate.net

Research has demonstrated that imidazole-based π-π stacked dimers can form efficient pathways for charge transport and contribute significantly to the stability of molecular junctions. nih.govrsc.org In some complex ionic liquids based on imidazolium picrate, various modes of stacking, including cation-anion, anion-anion, and even cation-cation (π⁺-π⁺) interactions, have been observed, highlighting the versatility of these forces in dictating supramolecular architecture. researchgate.netrsc.org

| Interaction Type | Participating Moieties | Description | Reference(s) |

| Electrostatic Attraction | 4-(hydroxymethyl)imidazolium (+) and Picrate (-) | Primary ionic force holding the salt together. | nih.gov |

| Donor-Acceptor π-Stacking | Imidazolium Ring (Donor) and Picrate Ring (Acceptor) | Overlap between the electron-rich imidazole ring and the electron-poor picrate ring. | nih.goviucr.orgresearchgate.net |

| Anion-Anion π-Stacking | Two Picrate Rings | Stacking interactions observed between electron-deficient picrate anions in some crystal lattices. | researchgate.net |

Imidazole-4-methanol in Enzyme-Mimetic and Catalytic Supramolecular Systems

The imidazole moiety is a critical component in nature's catalytic machinery, most famously as the side chain of the amino acid histidine in enzymes. mdpi.com Its ability to act as a nucleophile or a general base underpins a vast range of biochemical reactions. While specific studies detailing the catalytic application of this compound are limited, its potential can be inferred from the well-established chemical properties of the imidazole ring within a defined supramolecular context.

The unprotonated imidazole ring is an excellent nucleophile due to the lone pair of electrons on its sp²-hybridized nitrogen atom. mdpi.comnih.gov This property is central to its role in catalysis, for instance, in the hydrolysis of esters, where it can attack the carbonyl carbon to form a reactive N-acylimidazolium intermediate.

In the context of this compound, the imidazole ring exists in its protonated imidazolium form. For it to function as a nucleophilic catalyst, it would require deprotonation, a process governed by the pH of the surrounding medium. Within a supramolecular assembly, if a basic site is held in proximity to the imidazolium cation, it could facilitate this deprotonation, activating the imidazole for catalysis. The ordered structure of the crystal could, in principle, be used to create a microenvironment where the catalytically active, neutral form of imidazole is generated and positioned to interact with a substrate molecule that diffuses into the lattice.

A key goal in catalysis is controlling the regioselectivity of a reaction—that is, directing a chemical change to a specific position on a molecule. Supramolecular systems offer a promising avenue for achieving such control. The rigid, well-defined three-dimensional structure of a molecular crystal like this compound can create specific cavities and channels with distinct sizes, shapes, and chemical environments.

Theoretically, these pre-organized cavities could act as binding sites for substrate molecules. The spatial arrangement of the functional groups (the hydroxymethyl group, the picrate anions) lining these cavities could sterically block certain reactive sites on a bound substrate while leaving another exposed to a nearby catalytic imidazole group. By essentially acting as a molecular-scale mold, the supramolecular lattice could force a substrate to adopt a specific orientation, thereby ensuring that the catalytic attack occurs at only one desired position. This represents a potential, yet unexplored, application of the ordered assembly of this compound in directing the outcome of chemical reactions.

Reaction Mechanisms and Kinetic Studies Involving Imidazole 4 Methanol

Mechanistic Pathways of Nucleophilic and Electrophilic Reactions

The imidazole (B134444) ring is an aromatic heterocycle that can undergo both electrophilic and nucleophilic substitution reactions. The presence of two nitrogen atoms influences the electron density distribution within the ring, making it generally susceptible to electrophilic attack.

Electrophilic Substitution: Imidazole is considered more reactive towards electrophiles than other five-membered heterocyclic compounds like pyrazole or thiazole. slideshare.net Electrophilic attack typically occurs at the C4 or C5 positions, as the intermediate arenium ion formed is stabilized through resonance. uobabylon.edu.iq Attack at the C2 position is less favored because it involves a canonical form with a positive charge on the adjacent nitrogen atom (N3). slideshare.netuobabylon.edu.iq

Common electrophilic substitution reactions for the imidazole ring include:

Nitration: Reaction with a mixture of fuming nitric acid and sulfuric acid yields 4(5)-nitroimidazole. slideshare.netuobabylon.edu.iq

Sulfonation: Treatment with sulfuric acid results in imidazole-4(5)-sulfonic acid. slideshare.netuobabylon.edu.iq

Halogenation: Imidazole readily undergoes bromination in aqueous or organic solvents to form 2,4,5-tribromoimidazole. slideshare.netuobabylon.edu.iq Iodination occurs under alkaline conditions to produce 2,4,5-triiodoimidazole. slideshare.netuobabylon.edu.iq

The hydroxymethyl group at the C4 position of imidazole-4-methanol (B184089) is an electron-donating group, which can further activate the ring towards electrophilic substitution.

Nucleophilic Substitution: The imidazole ring itself is generally resistant to nucleophilic attack unless activated by electron-withdrawing groups. pharmaguideline.com However, nucleophilic substitution can occur at the C2 position, especially if a good leaving group is present. slideshare.netpharmaguideline.com For instance, 2-haloimidazoles can undergo nucleophilic substitution where the halogen is replaced by a nucleophile. pharmaguideline.com The reaction of thiazole (a related heterocycle) with potassium amide in liquid ammonia (B1221849) to yield 2-aminothiazole illustrates the susceptibility of the C2 position to nucleophilic attack. slideshare.net

Kinetic Analysis of Reaction Rates and Activation Parameters

Kinetic studies of reactions involving the imidazole nucleus provide insight into the transition states and the influence of solvents on reaction rates. The reaction of imidazole with substituted benzenesulphonyl chlorides in methanol (B129727) and acetonitrile has been studied to determine activation parameters. rsc.org

The rate of reaction is significantly influenced by the solvent. The reaction is approximately 35 times faster in the dipolar aprotic solvent acetonitrile than in the protic solvent methanol at 25 °C. rsc.org This rate enhancement is attributed to a substantial decrease in the enthalpy of activation (ΔH‡) in acetonitrile, which is partially offset by a decrease in the entropy of activation (ΔS‡). rsc.org

The solvent effect on the activation enthalpy can be broken down by examining the enthalpies of transfer for the reactants and the transition state from a protic to an aprotic solvent. rsc.orgrsc.org

| Parameter | Enthalpy of Transfer (kcal/mol) |

| Nucleophile (Imidazole) | ~3 (Endothermic) |

| Transition State | ~-4 (Exothermic) |

| Net Change in Activation Enthalpy | ~-7 |

This interactive data table summarizes the enthalpies of transfer from a protic (methanol) to an aprotic solvent for the reaction of imidazole with aromatic sulphonyl chlorides. Data sourced from rsc.org.

The lower activation enthalpy in the aprotic solvent is a result of both the destabilization of the nucleophile (endothermic transfer) and the greater stabilization of the transition state (exothermic transfer). rsc.orgrsc.org In protic solvents like methanol, the imidazole nucleophile is stabilized by hydrogen bonding, which must be overcome during the reaction, thus increasing the activation energy. ku.edu

Cyclization and Rearrangement Mechanisms of Imidazole-4-methanol Derivatives

Imidazole derivatives are key substrates in a variety of cyclization and rearrangement reactions to form more complex heterocyclic systems. These reactions often leverage the nucleophilicity of the ring nitrogens and can be catalyzed by various metals.

Cyclization Reactions:

[3+2] Cycloaddition: Propargylamines can react with isonitriles in the presence of a Ytterbium catalyst to form substituted imidazoles. chim.it Another example involves the reaction of triazoles with nitriles, promoted by BF₃·Et₂O, which proceeds through a diazo-imine intermediate that cyclizes to form the imidazole ring. rsc.org

[4+1] Cyclization: Enamines can undergo oxidative cyclization with trimethylsilyl azide (TMSN₃) mediated by iodine, or with tert-butyl nitrite (tBuONO) mediated by potassium iodide, to form imidazole-4-carboxylic acid derivatives. organic-chemistry.org

Intramolecular Cyclization: A four-component reaction to synthesize imidazole-4(2H)-ones involves the formation of a propargylamine precursor, which undergoes base-mediated conversion to a 1-azadiene, followed by ketene formation and subsequent intramolecular cyclization. researchgate.net

Rearrangement Mechanisms: N-alkylimidazoles can undergo thermal rearrangement. For instance, upon passing through a red-hot tube, 1-methylimidazole can isomerize to 2-methylimidazole. uobabylon.edu.iq While specific rearrangement studies on imidazole-4-methanol are not prevalent, derivatives can be expected to undergo similar transformations, potentially involving the hydroxymethyl group in more complex rearrangements. For example, SN2-type reactions involving imidazole derivatives can lead to the formation of intermediates that subsequently undergo further transformations. acs.org

Role of Imidazole-4-methanol as a Protic/Nucleophilic Reagent

Imidazole-4-methanol possesses distinct functional groups that allow it to act as both a protic and a nucleophilic reagent.

As a Nucleophile: The lone pair of electrons on the N3 nitrogen of the imidazole ring makes it a potent nucleophile. ku.edu This nucleophilicity is central to many of its reactions, such as the attack on sulfonyl chlorides and in alkylation reactions. uobabylon.edu.iqrsc.org The rate of these SN2 reactions is heavily dependent on the solvent; polar aprotic solvents enhance the nucleophilicity of the imidazole nitrogen compared to polar protic solvents, which form hydrogen bonds with the nitrogen, thereby retarding the reaction rate. ku.edu

As a Protic Reagent: The term "protic" can refer to two features of imidazole-4-methanol:

The N-H proton: The proton on the N1 nitrogen is weakly acidic and can be removed by a strong base. pharmaguideline.com This allows the molecule to act as a proton donor.

The -CH₂OH group: The hydroxymethyl group makes imidazole-4-methanol a primary alcohol. nih.gov The hydroxyl proton is available for hydrogen bonding and can be donated under basic conditions. This group can participate in reactions typical of alcohols, such as esterification or etherification, where it acts as a protic nucleophile. The presence of this group is also significant in catalysis, such as in the imidazole-catalyzed hydrolysis of amides, where water acts as a crucial protic species in solvating the transition state.

The dual functionality of imidazole-4-methanol as both a nucleophile and a protic species makes it a versatile molecule in synthesis and biological systems.

Research on Imidazole 4 Methanol Derivatives and Analogues

Synthesis and Structural Characterization of Substituted Imidazole-4-methanols

The synthesis of substituted imidazole-4-methanols can be achieved through various chemical strategies, often involving the modification of the imidazole (B134444) core or the hydroxymethyl substituent. A common approach involves the use of pre-functionalized imidazole precursors. For instance, (1-Methyl-1H-imidazol-2-yl)methanol derivatives have been prepared by reacting 2-lithio-1-methyl-1H-imidazole with carbonyl compounds or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride (B1222165). jst.go.jpconsensus.app Another method involves the electrolysis of 4-imidazolecarboxylic acid in sulfuric acid. chemicalbook.com

Solid-phase synthesis offers a versatile platform for creating libraries of substituted imidazoles. nih.gov This approach utilizes a resin-bound 4-iodoimidazole (B15931) which undergoes a metal/halogen exchange followed by treatment with various electrophiles. nih.gov Subsequent cleavage from the resin yields the desired 4-substituted imidazoles. nih.gov Grignard reactions with resin-bound ketones can also be employed to produce the corresponding alcohol derivatives. nih.gov

The structural characterization of these compounds is crucial for understanding their properties. Single-crystal X-ray diffraction is a powerful technique for elucidating the three-dimensional arrangement of atoms. For Imidazole-4-methanol (B184089), X-ray diffraction studies have revealed a monoclinic crystal system. The structure is characterized by extensive hydrogen-bonding networks, which play a significant role in its stability. Similarly, the crystal structure of 1H-imidazole-1-methanol has been determined, showing three unique molecules in the asymmetric unit linked by O—H⋯N hydrogen bonds in a head-to-tail fashion, forming a macrocycle. nih.govresearchgate.net The structural parameters, including bond lengths and angles, for various substituted imidazole derivatives have been determined and are generally in agreement with established values for analogous compounds. iosrjournals.org

| Compound Name | Synthesis Method | Key Reagents | Reference |

| 4-(Hydroxymethyl)imidazole | Electrolysis | 4-Imidazolecarboxylic acid, Sulfuric acid | chemicalbook.com |

| (1-Methyl-1H-imidazol-2-yl)methanol derivatives | Reaction with lithiated imidazole | 2-Lithio-1-methyl-1H-imidazole, Carbonyl compounds | jst.go.jpconsensus.app |

| 4-Substituted imidazoles | Solid-phase synthesis | Immobilized 4-iodoimidazole, Electrophiles | nih.gov |

| 1H-Imidazole-1-methanol | Reaction of imidazole and paraformaldehyde | Imidazole, Paraformaldehyde | nih.gov |

Strategies for Further Functionalization of the Imidazole-4-methanol Scaffold

The imidazole-4-methanol scaffold provides multiple sites for further chemical modification, allowing for the generation of a diverse range of analogues. The hydroxymethyl group and the imidazole ring itself are the primary targets for functionalization. nih.gov

Reactions at the Hydroxymethyl Group: The hydroxyl group can undergo a variety of transformations. One common reaction is oxidation, which can convert the hydroxymethyl group into an imidazole-4-carboxaldehyde or further to imidazole-4-carboxylic acid. The hydroxyl group can also be substituted by other functional groups through nucleophilic substitution reactions.

Reactions on the Imidazole Ring: The imidazole ring is susceptible to electrophilic substitution reactions. youtube.com Halogenation, such as bromination or iodination, can be achieved using reagents like N-bromosuccinimide (NBS) or elemental iodine. youtube.com Nitration of the imidazole ring is also possible, typically yielding 4-nitroimidazole, which can be further nitrated under more stringent conditions. youtube.com Additionally, the imidazole ring can be reduced under specific conditions to produce partially or fully hydrogenated derivatives.

Metal-catalyzed cross-coupling reactions are powerful tools for introducing aryl and other substituents onto the imidazole core. nih.gov For example, N-arylimidazoles can be synthesized in high yields through the reaction of imidazole with aryl iodides using a copper(I) iodide catalyst. nih.gov

The development of one-pot, multi-component reactions has streamlined the synthesis of highly substituted imidazoles. researchgate.netresearchgate.net These reactions often involve the condensation of an aldehyde, an ammonium (B1175870) salt, and a 1,2-dicarbonyl compound, and can be facilitated by various catalysts, including nanoparticles. researchgate.netresearchgate.net

| Functionalization Strategy | Reagent/Catalyst | Resulting Product | Reference |

| Oxidation of hydroxymethyl group | Oxidizing agents | Imidazole-4-carboxaldehyde, Imidazole-4-carboxylic acid | |

| Halogenation of imidazole ring | N-Bromosuccinimide (NBS), Iodine | Bromoimidazoles, Iodoimidazoles | youtube.com |

| Nitration of imidazole ring | Nitric acid | Nitroimidazoles | youtube.com |

| N-Arylation | Copper(I) iodide | N-Arylimidazoles | nih.gov |

| Multi-component condensation | Aldehydes, Ammonium acetate, 1,2-Dicarbonyls | Polysubstituted imidazoles | researchgate.netresearchgate.net |

Structure-Reactivity Relationships within Imidazole-4-methanol Analogues

The relationship between the structure of imidazole-4-methanol analogues and their chemical reactivity is a critical aspect of their chemistry. The nature and position of substituents on the imidazole ring significantly influence the electronic properties and, consequently, the reactivity of the molecule.

The hydroxymethyl group at the 4-position, for instance, influences the molecule's reactivity and physicochemical properties. The presence of electron-withdrawing or electron-donating groups on the imidazole ring can modulate the nucleophilicity of the nitrogen atoms and the acidity of the N-H proton. acs.org For example, in the synthesis of polysubstituted imidazoles through a three-component reaction, the electronic effects of substituents on the aromatic ring of the sulfur ylide substrate have a significant impact on the reaction efficiency. acs.org Aromatic rings bearing electron-withdrawing groups lead to excellent activity, while those with electron-donating groups result in a marked reduction in yield. acs.org

Similarly, in the synthesis of imidazole derivatives from nitrosobenzene (B162901) substrates, those with halogen substituents (electron-withdrawing) exhibit good reactivity, whereas substrates with electron-donating groups lead to significantly lower reaction yields. acs.orgacs.org

The position of substituents also plays a crucial role. For example, the crystal structure of 1H-imidazole-1-methanol, where the methanol (B129727) group is at the N1 position, results in a different hydrogen-bonding network compared to 1H-imidazol-4-ylmethanol. nih.gov This difference in structure can lead to different physical properties and reactivities.

Studies on the structure-activity relationships of histamine (B1213489) analogues, which include imidazole derivatives, have also provided insights into how structural modifications affect biological activity. nih.gov These studies often involve systematic changes to the imidazole core and its substituents to understand their impact on receptor binding and functional response.

| Structural Feature | Impact on Reactivity | Example | Reference |

| Electron-withdrawing groups on aryl substituent | Increased reaction efficiency in three-component synthesis | Halogenated sulfur ylides | acs.org |

| Electron-donating groups on aryl substituent | Decreased reaction efficiency in three-component synthesis | Methyl or methoxy (B1213986) substituted sulfur ylides | acs.org |

| Halogen substituents on nitrosobenzene | Good reactivity in imidazole synthesis | Halogenated nitrosobenzenes | acs.orgacs.org |

| Electron-donating groups on nitrosobenzene | Reduced reaction yields in imidazole synthesis | Methyl or methoxy substituted nitrosobenzenes | acs.orgacs.org |

| Position of hydroxymethyl group | Influences hydrogen bonding and crystal packing | Comparison of 1H-imidazole-1-methanol and 1H-imidazol-4-ylmethanol | nih.gov |

Advanced Materials Science Applications of Imidazole 4 Methanol Derived Compounds

Development of Imidazole-Containing Polymers for Advanced Materials

The imidazole (B134444) functional group is a versatile building block for creating advanced polymers due to its unique biophysical and chemical interactions, such as the ability to participate in hydrogen bonding. elsevierpure.comresearchgate.netcapes.gov.br The synthesis of polymers incorporating imidazole derivatives is an expanding field of research, targeting materials with tailored properties for various applications. researchgate.netnih.gov

Researchers have explored numerous strategies for synthesizing imidazole-containing polymers. These methods often involve either creating monomers with imidazole moieties that are then polymerized or using polymer-supported techniques to construct the imidazole ring itself. nih.gov For instance, copolymers have been successfully synthesized using photopolymerization techniques with monomers like methyl methacrylate (B99206) (MMA) and an allyl-derived imidazole monomer (2-allyloxymethyl-1-methylimidazole). researchgate.net Studies on such copolymers revealed that the incorporation of the imidazole group can enhance the thermal stability of the resulting polymer compared to neat polymers like PMMA. researchgate.net

The properties of these polymers are heavily influenced by the nature of the imidazole group. Polymers with a neutral imidazole ring can form strong associations through hydrogen bonding. elsevierpure.comresearchgate.net In contrast, when the imidazole is converted into an imidazolium (B1220033) salt (by alkylating both nitrogen atoms), it loses its hydrogen-bonding ability but gains the capacity for electrostatic interactions, which is useful for creating ionomers and polyelectrolytes. elsevierpure.comaalto.fi These imidazolium-based polymers are used to create materials for metal ion extraction, nanoparticle coating, and antimicrobial surfaces. elsevierpure.comaalto.fi

Table 1: Comparison of Imidazole-Based Copolymers This table summarizes the properties of copolymers synthesized from Methyl Methacrylate (MMA) and 2-allyloxymethyl-1-methylimidazole (AOMMI) at different molar ratios.

| Property | poly(MMA-co-AOMMI) (2:1) | poly(MMA-co-AOMMI) (1:1) | poly(MMA-co-AOMMI) (1:2) |

| Monomer Ratio (MMA:AOMMI) | 2:1 | 1:1 | 1:2 |

| Number Average Molecular Weight (Mn) | 13,500 g/mol | 17,300 g/mol | 16,600 g/mol |

| Thermal Stability | Higher than neat PMMA | Higher than neat PMMA | Higher than neat PMMA |

| Data sourced from a study on copolymerization of imidazole-based monomers. researchgate.net |

Application in Electrochemical Sensor Design

The imidazole ring is a highly effective component in the design of electrochemical sensors. Its utility stems from the nitrogen atoms in the ring, which can act as selective binding sites for metal ions and participate in hydrogen bonding with various anions. mdpi.com This makes imidazole derivatives excellent receptors for chemosensors. mdpi.com The introduction of different functional groups onto the imidazole scaffold can tune the acidity of the N-H proton and the electron-donating/-accepting properties, allowing for the design of sensors with high selectivity for specific analytes. mdpi.com

Imidazole-based electrochemical sensors can operate through several mechanisms. One common approach involves immobilizing an imidazole-containing compound on an electrode surface. mdpi.comnih.gov When the target analyte binds to the imidazole receptor, it causes a measurable change in an electrochemical signal, such as current, potential, or resistance. nih.gov For example, the interaction of an imidazole derivative with cations like Cu²⁺ and Fe³⁺ has been shown to produce a distinct color change and a quenching or enhancement of fluorescence, which can be detected electrochemically. mdpi.com

Furthermore, polymers containing imidazole or imidazolium groups are used to create sensor membranes. mdpi.com These polymerized ionic liquids (PILs) can act as solid polymer electrolytes with high ionic conductivity. mdpi.com The interaction of the PIL film with different solvents or analytes can alter its electroactivity and capacitance, forming the basis for a sensor device. mdpi.com Graphene and other 2D materials are often combined with imidazole-based compounds to enhance the sensitivity and conductivity of these sensors. nih.govresearchgate.net

Potential in Optoelectronic and Photonic Devices (e.g., Charge Transport Layers)

Imidazole derivatives are increasingly recognized for their significant potential in optoelectronic and photonic devices, particularly in organic light-emitting diodes (OLEDs). nih.govtandfonline.com Their strong electron-withdrawing nature makes them suitable for use as host materials and as electron-transporting materials (ETMs), which are critical components for efficient device performance. tandfonline.com The imidazole core is thermally stable and its aromatic character allows for the creation of robust materials suitable for the fabrication of OLEDs. tandfonline.com

The electronic properties of imidazole derivatives can be precisely tuned by attaching different functional groups. For instance, donor-acceptor (D-A) type molecules, where an electron-donating group is linked to an electron-accepting imidazole core, have been synthesized and studied for their photophysical properties. rsc.orgsemanticscholar.org These compounds can exhibit large Stokes shifts and solvatochromism (a change in color with solvent polarity), which are desirable properties for light-emitting materials. semanticscholar.org Some triphenylamine-imidazole derivatives have been shown to act as fluorescent molecular photoswitches, reversibly changing their fluorescence upon exposure to light, which could be harnessed for new types of optoelectronic devices. rsc.org

Recent research has also focused on imidazole-based materials for applications beyond OLEDs. Symmetrical donor-acceptor-donor (D-A-D) molecules derived from 1H-benzo[d]imidazole have been processed into single crystals that function as optical waveguides, demonstrating the ability to transport light efficiently. nih.gov The design of imidazole-centered chromophores has also led to materials with significant two-photon absorption (2PA) cross-sections, a property valuable for applications in optical limiting and 3D microfabrication. rsc.org

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of imidazole-4-methanol derivatives while minimizing impurities?

- Methodological Answer : Employ factorial design to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify interactions affecting yield and purity . For impurity profiling, use high-performance liquid chromatography (HPLC) coupled with reference standards (e.g., EP/Ph. Eur. impurity guidelines) to detect and quantify byproducts like dichlorobenzyl or nitrate derivatives . Pre-experimental designs, such as pilot studies, can validate critical variables before full-scale synthesis .

Q. What spectroscopic techniques are recommended for characterizing imidazole-4-methanol derivatives, and how can data validity be ensured?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to resolve structural ambiguities (e.g., substituent positioning on the imidazole ring) and infrared (IR) spectroscopy to identify functional groups like hydroxyl or sulfonyl moieties . Cross-validate results with databases such as NIST Chemistry WebBook and ensure instrument calibration using certified reference materials (CRMs) .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of imidazole-4-methanol derivatives in biological systems?